N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide
CAS No.: 1795488-15-1
Cat. No.: VC5048352
Molecular Formula: C16H24N4O
Molecular Weight: 288.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795488-15-1 |
|---|---|
| Molecular Formula | C16H24N4O |
| Molecular Weight | 288.395 |
| IUPAC Name | N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |
| Standard InChI Key | CFDPDRMPRBCBAE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |
Introduction
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its pyrimidine core, functionalized with a piperidine group and a cyclopentanecarboxamide moiety. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting biological receptors.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable, similar compounds are typically synthesized through:
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Pyrimidine Core Formation: Using condensation reactions of β-diketones or amidines.
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Piperidine Substitution: Nucleophilic substitution or alkylation reactions to introduce the piperidine group.
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Carboxamide Addition: Coupling reactions (e.g., amidation) to attach the cyclopentanecarboxamide moiety.
Potential Applications
Given its structural features, this compound may serve as:
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Pharmacological Agent: The pyrimidine and piperidine groups are common in kinase inhibitors, anticonvulsants, or receptor modulators.
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Drug Development Scaffold: Its framework allows for modifications to optimize biological activity.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Framework | Pyrimidine core with piperidine and carboxamide |
| Functional Groups | Piperidine, cyclopentanecarboxamide |
| Potential Applications | Drug design, receptor targeting |
| Common Synthesis Methods | Condensation, nucleophilic substitution |
Research Gaps
While the compound's structure is promising, further studies are required to:
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Elucidate its biological activity through in vitro and in vivo assays.
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Determine pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
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Explore its toxicity profile for safety assessment.
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